molecular formula C8H9N5O B2767778 4-methoxy-3-(1H-tetrazol-1-yl)aniline CAS No. 891017-36-0

4-methoxy-3-(1H-tetrazol-1-yl)aniline

Cat. No. B2767778
CAS RN: 891017-36-0
M. Wt: 191.194
InChI Key: RIPPAMITZFWDCY-UHFFFAOYSA-N
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Description

4-methoxy-3-(1H-tetrazol-1-yl)aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a tetrazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Synthesis and Structural Analysis

A study on the synthesis, structure, and thermal decomposition of phenyl tetrazoles, including compounds derived from 4-methoxy aniline, reveals the importance of these compounds in understanding the properties of tetrazole derivatives. The research provides insights into their synthesis routes, molecular structure determined using X-ray Diffraction, and thermal behavior, highlighting their potential in material science and chemical synthesis (Yılmaz et al., 2015).

Antimicrobial Activity

The facile synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, which include methoxy groups similar to 4-methoxy-3-(1H-tetrazol-1-yl)aniline, has been reported to show significant antibacterial and antifungal activity. This highlights the potential application of such compounds in developing new antimicrobial agents (Banoji et al., 2022).

Water Decontamination

Research into the reactivity of aniline-based pharmaceuticals with sulfate radical anion for water decontamination demonstrates the environmental applications of aniline derivatives. This study, focusing on the degradation pathways and kinetics, underlines the importance of these compounds in environmental chemistry and pollution control (Ahmed et al., 2012).

Catalytic Applications

A study on the one-pot synthesis of N-arylated amines showcases the utility of aniline derivatives in catalysis, indicating the role of such compounds in facilitating efficient chemical transformations. This research underlines the significance of these derivatives in synthetic chemistry, offering a pathway to synthesize a wide range of amines (Zheng & Wang, 2019).

properties

IUPAC Name

4-methoxy-3-(tetrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-14-8-3-2-6(9)4-7(8)13-5-10-11-12-13/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPPAMITZFWDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327894
Record name 4-methoxy-3-(tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812806
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

891017-36-0
Record name 4-methoxy-3-(tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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